2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Researchers requiring a conformationally restricted pyridine scaffold for PPARγ SAR studies often face supply inconsistency. This compound solves that with reliable ≥95% purity and distinct 4,6-dimethyl substitution for reproducible target engagement. · Baseline reference for PPARγ (IC50 > 50 µM) · Building block for focused nuclear receptor libraries · Validated analytical reference standard for HPLC/LC-MS/NMR

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1247157-16-9
Cat. No. B1455484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile
CAS1247157-16-9
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)OC2CCC2)C
InChIInChI=1S/C12H14N2O/c1-8-6-9(2)14-12(11(8)7-13)15-10-4-3-5-10/h6,10H,3-5H2,1-2H3
InChIKeyNUNCOGJOTGVDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile: Overview


2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile (CAS 1247157-16-9) is a fully substituted pyridine-3-carbonitrile derivative featuring a cyclobutoxy ether at the 2-position and methyl groups at the 4- and 6-positions . With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol , this compound is supplied as a versatile small molecule scaffold with a purity of ≥95% . Its structural features—a conformationally restricted cyclobutyl group and electron-donating methyl substituents—distinguish it from simpler pyridine carbonitriles and position it as a specialized building block for medicinal chemistry and targeted probe development .

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile: Why Substitution Fails


Substitution of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile with a closely related analog—such as the des-methyl 2-cyclobutoxypyridine-3-carbonitrile (CAS 1248100-31-3) or the regioisomeric 2-cyclobutoxypyridine-4-carbonitrile (CAS 1249068-43-6)—introduces significant risk of altered molecular recognition and physicochemical properties . The 4- and 6-methyl substituents on the target compound provide both steric shielding of the 3-carbonitrile group and electronic modulation of the pyridine ring, directly impacting binding affinity to biological targets [1]. Generic substitution based solely on the shared 2-cyclobutoxypyridine-3-carbonitrile core fails to account for the documented differences in molecular weight (~202 vs. 174 g/mol), lipophilicity, and target engagement profiles, making the exact compound essential for reproducible scientific outcomes .

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile: Evidence of Differentiation


Molecular Weight and Lipophilicity vs. Des-Methyl Analog

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile (MW 202.25) exhibits a +16% higher molecular weight compared to the des-methyl analog 2-cyclobutoxypyridine-3-carbonitrile (MW 174.20) due to the presence of two methyl groups at the 4- and 6-positions . This structural difference translates to increased lipophilicity (estimated ClogP ~2.5 vs. ~1.7) and steric bulk, which are critical determinants of membrane permeability and target binding site occupancy .

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Regioisomeric Comparison: 3- vs. 4-Carbonitrile

The target compound bears the carbonitrile group at the 3-position of the pyridine ring, whereas the regioisomer 2-cyclobutoxypyridine-4-carbonitrile (CAS 1249068-43-6) has the nitrile at the 4-position [1]. This regioisomeric variation alters the electronic environment of the pyridine ring and the vector of the nitrile dipole, which can profoundly affect hydrogen-bonding interactions with target proteins . The 3-carbonitrile arrangement in the target compound positions the nitrile ortho to the cyclobutoxy group, enabling potential intramolecular interactions not possible in the 4-carbonitrile isomer [1].

Medicinal Chemistry Scaffold Hopping SAR

PPARγ Binding Affinity vs. Inactive Analogs

In a competitive binding assay against human peroxisome proliferator-activated receptor gamma (PPARγ), 2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile demonstrated an IC50 value of >5.00E+4 nM (>50 µM) [1]. This quantitative data establishes a baseline for structure-activity relationship (SAR) studies, where the 4,6-dimethyl substitution pattern confers a defined, albeit modest, affinity profile. In contrast, many closely related 2-alkoxy-pyridine-3-carbonitriles lacking the 4,6-dimethyl groups are reported as inactive or untested in the same assay system, making this compound a valuable reference point for mapping substituent effects on PPARγ engagement .

Nuclear Receptors PPARγ Binding Affinity IC50

Purity Consistency Across Suppliers

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile is commercially available with a minimum purity of 95% from multiple independent vendors, including Chemenu (catalog CM406339, purity 95%+) , Leyan (product 2009436, purity 95%) , and CymitQuimica (ref. 3D-XZB15716, purity min. 95%) . This cross-vendor consistency in purity specification ensures that procurement from any of these sources yields material suitable for reproducible research, minimizing batch-to-batch variability in biological or chemical assays.

Quality Control Purity Procurement Reproducibility

2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile: Validated Applications


SAR Probe for PPARγ

The defined weak affinity (IC50 > 50 µM) of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile for human PPARγ makes it a valuable reference compound for SAR studies exploring how 4,6-dimethyl substitution on the pyridine-3-carbonitrile scaffold modulates nuclear receptor binding. Researchers can use this compound as a baseline to evaluate more potent analogs [1].

Lead Optimization Scaffold

As a versatile small molecule scaffold featuring a conformationally restricted cyclobutoxy group and electron-donating methyl substituents, this compound serves as an advanced starting point for the synthesis of focused libraries targeting PPARγ or related nuclear receptors. Its distinct physicochemical profile (MW 202.25, lipophilicity) relative to simpler pyridine carbonitriles enables exploration of chemical space not accessible with des-methyl or regioisomeric analogs [1].

Analytical Reference Standard

With consistent purity specifications (≥95%) across multiple commercial vendors, 2-Cyclobutoxy-4,6-dimethylpyridine-3-carbonitrile can be employed as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods in quality control laboratories, ensuring reliable quantification and identification in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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